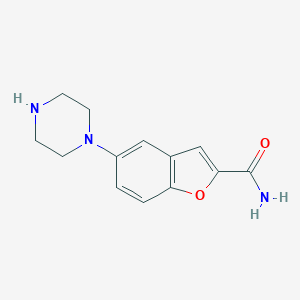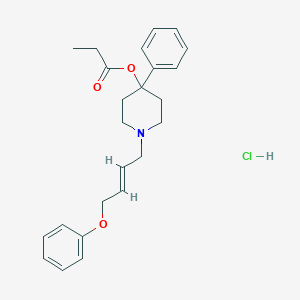
4-Tert-butyl-2-iodo-aniline
Overview
Description
4-Tert-butyl-2-iodo-aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a tert-butyl group and an iodine atom attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-iodo-aniline typically involves the iodination of 4-(Tert-butyl)aniline. One common method is the Sandmeyer reaction, where 4-(Tert-butyl)aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions usually involve low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow reactors also allows for the efficient handling of hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-iodo-aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form anilines with different substituents.
Electrophilic Aromatic Substitution: The tert-butyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation reactions.
Substituted Anilines: Formed through reduction reactions.
Scientific Research Applications
4-Tert-butyl-2-iodo-aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-iodo-aniline depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)aniline: Lacks the iodine atom and has different reactivity and applications.
2-Iodoaniline: Lacks the tert-butyl group and has different steric and electronic properties.
4-Iodoaniline: Similar structure but without the tert-butyl group, leading to different reactivity.
Uniqueness
4-Tert-butyl-2-iodo-aniline is unique due to the presence of both the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and various chemical reactions, offering unique reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
4-tert-butyl-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKVBYMDRNYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
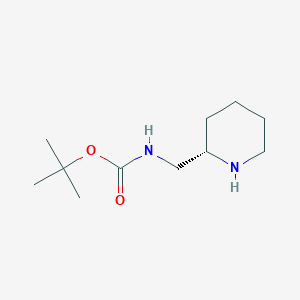
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
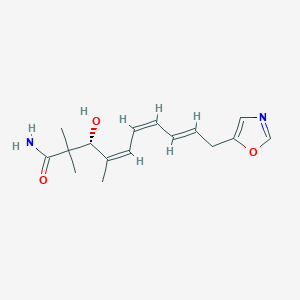


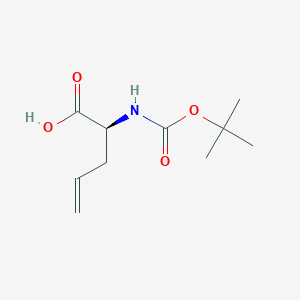
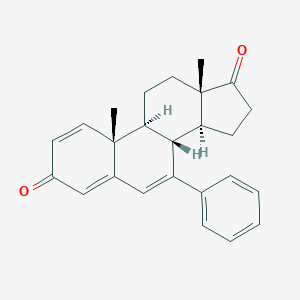
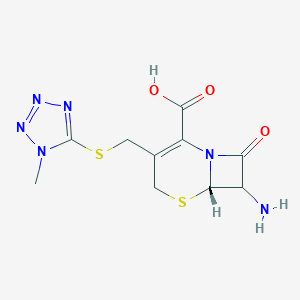
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

